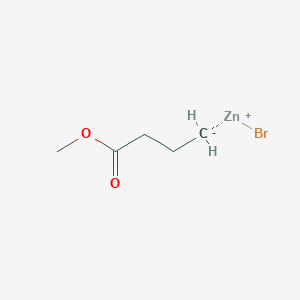

4-Methoxy-4-oxobutylzinc bromide

Description

Historical Development of Organozinc Reagents in Organic Synthesis

The inception of organozinc chemistry dates back to 1849 with the pioneering work of Edward Frankland, who first synthesized diethylzinc (B1219324). This discovery marked the birth of organometallic chemistry and provided the first source of nucleophilic alkyl groups for chemical reactions. Throughout the latter half of the 19th century, chemists explored the use of these "Frankland reagents" for forming carbon-carbon bonds.

A landmark advancement came in 1887 with the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky. This reaction utilizes an organozinc reagent, formed in situ from an α-haloester and zinc metal, to react with a carbonyl compound, yielding a β-hydroxyester. uni-muenchen.de A key advantage of the Reformatsky reagent is its lower reactivity compared to the more recently developed Grignard reagents, which prevents self-condensation of the ester. organicreactions.org

The 20th century witnessed a further expansion of the utility of organozinc reagents, culminating in the development of the Negishi coupling in the 1970s by Ei-ichi Negishi, who was awarded the Nobel Prize in Chemistry in 2010 for this work. uni-muenchen.dewikipedia.org This palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide, offering a powerful and versatile method for constructing carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Negishi coupling is celebrated for its high functional group tolerance, a direct benefit of the moderate reactivity of organozinc reagents. wikipedia.org

Significance of Functionalized Organozinc Species in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This approach allows chemists to strategically plan a synthetic route. Functionalized organozinc reagents have become powerful tools in this type of analysis due to their unique combination of nucleophilicity and functional group compatibility.

The moderate reactivity of the carbon-zinc bond allows for the presence of a wide array of functional groups, such as esters, nitriles, and amides, within the organozinc reagent itself. unl.edusigmaaldrich.com This is a significant advantage over more reactive organometallic counterparts like organolithium or Grignard reagents, which are often incompatible with such functionalities. sigmaaldrich.com The ability to employ functionalized building blocks simplifies synthetic planning, as it often eliminates the need for cumbersome protection and deprotection steps. organicreactions.org

In retrosynthetic analysis, a bond disconnection might lead to a synthon that is conceptually a nucleophilic carbon species bearing an electrophilic functional group. A functionalized organozinc reagent is often the ideal synthetic equivalent for such a synthon. For instance, in the retrosynthesis of a complex molecule containing a keto-ester moiety, one might envision a disconnection that generates a nucleophilic acyl anion equivalent. While such a synthon is not directly accessible, a functionalized organozinc reagent bearing an ester group can serve as a practical and effective alternative.

Position of 4-Methoxy-4-oxobutylzinc Bromide within the Landscape of Ester-Functionalized Organozinc Reagents

This compound belongs to the important class of ester-functionalized organozinc reagents. These reagents are characterized by the presence of an ester group, which is generally unreactive towards the carbon-zinc bond of the same or another molecule. This chemoselectivity is a cornerstone of their utility in organic synthesis.

The preparation of such reagents typically involves the direct insertion of activated zinc into the carbon-halogen bond of a corresponding haloester. organic-chemistry.org For example, this compound is synthesized from methyl 4-bromobutyrate. echemi.comguidechem.comfengchengroup.comchemicalbook.comnbinno.com The use of activated zinc, such as Rieke® zinc or zinc dust in the presence of activators like lithium chloride, facilitates this insertion under mild conditions. unl.eduorganic-chemistry.org

Within the family of ester-functionalized organozinc reagents, the length of the carbon chain separating the ester from the organozinc moiety can influence both the stability and reactivity of the reagent. This compound, with its three-carbon tether, represents a balance between these factors. Its close analog, 4-ethoxy-4-oxobutylzinc bromide, has been more extensively studied and serves as a good model for understanding the chemical behavior of this class of compounds. cymitquimica.comsigmaaldrich.comalfa-chemistry.com

These reagents are particularly valued for their application in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org They allow for the introduction of a four-carbon chain terminating in a methyl ester group onto a variety of organic scaffolds.

Rationale for Continued Research into this compound Chemistry

The continued interest in this compound and related ester-functionalized organozinc reagents stems from several key factors:

Functional Group Tolerance: The ability to carry an ester functionality through a carbon-carbon bond-forming reaction without the need for protecting groups is a significant advantage in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. organicreactions.orgnbinno.com

Versatility in Synthesis: The ester group in the coupled product can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, or alcohols. This makes this compound a versatile building block for accessing a diverse range of chemical structures.

Applications in Drug Discovery: The development of robust and reliable methods for the construction of complex, functionalized molecules is paramount in drug discovery. Organozinc reagents with high functional group tolerance are well-suited for the late-stage functionalization of lead compounds, enabling the rapid generation of analogs for structure-activity relationship studies. chemicalbook.com

Advancements in Catalysis: Ongoing research into new catalyst systems for cross-coupling reactions continues to expand the scope and efficiency of reactions involving organozinc reagents. organic-chemistry.orgnih.gov Investigating the reactivity of specific reagents like this compound with novel catalysts can lead to the discovery of new synthetic methodologies.

The following table provides a summary of representative applications of the closely related 4-ethoxy-4-oxobutylzinc bromide, which highlight the synthetic potential of this class of reagents.

| Application | Reaction Type | Substrate | Product | Reference |

| Synthesis of EP3 receptor antagonists | Negishi Cross-Coupling | 1-haloalkenes | Acrylic acid derivatives | sigmaaldrich.com |

| Total synthesis of mucosin (B1262340) | Negishi Cross-Coupling | Not specified | Natural product intermediate | sigmaaldrich.com |

| Synthesis of multi-substituted haloalkenes | Negishi Cross-Coupling | 1-haloalkenes | Substituted haloalkenes | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);methyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-4-5(6)7-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDNNDTXKNXSEH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 4 Oxobutylzinc Bromide

Direct Insertion Protocols Utilizing Activated Zinc Species

The most direct route to 4-methoxy-4-oxobutylzinc bromide involves the oxidative addition of metallic zinc into the carbon-bromine bond of methyl 4-bromobutanoate. This process, however, typically requires the use of activated zinc to overcome the inherent sluggishness of the reaction with standard zinc dust.

Preparation from 4-Bromo-methyl Butyrate and Activated Zinc

The direct reaction of methyl 4-bromobutanoate with activated zinc is a primary method for the synthesis of this compound. This transformation is essentially a Reformatsky-type reaction, where the organozinc compound is formed in situ. libretexts.orgwikipedia.org The activation of zinc is crucial for the success of this reaction, as unactivated zinc powder is generally unreactive towards alkyl bromides. Activation can be achieved through various methods, including the use of iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride. Another highly effective method involves the use of zinc powder in the presence of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org The LiCl is believed to assist by solubilizing the formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org

The reaction is typically carried out under inert atmosphere to prevent the decomposition of the moisture-sensitive organozinc product. The conditions can range from room temperature to reflux, depending on the reactivity of the activated zinc. riekemetals.com

Table 1: Reaction Conditions for Direct Zinc Insertion

| Activation Method | Solvent | Temperature | Reaction Time | Yield | Reference |

| Zinc dust / LiCl | THF | 25-50°C | Varies | High | organic-chemistry.org |

| I₂ or TMSCl | THF | RT to Reflux | Varies | Good | orgsyn.org |

Use of Rieke Zinc and Related Highly Reactive Zinc Forms

A particularly effective form of activated zinc is Rieke zinc, which is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal such as lithium or sodium in the presence of an electron carrier like naphthalene. researchgate.netnih.gov Rieke zinc is a highly reactive, finely divided form of zinc that readily undergoes oxidative addition to a wide range of organic halides, including those containing sensitive functional groups like esters. riekemetals.comriekemetals.comriekemetals.com

The reaction of methyl 4-bromobutanoate with Rieke zinc proceeds under mild conditions, often at room temperature, to afford this compound in good yield. riekemetals.com The high reactivity of Rieke zinc allows for a broader substrate scope and often leads to cleaner reactions with fewer side products compared to less activated forms of zinc. riekemetals.com The choice of reducing agent (lithium or sodium) for the preparation of Rieke zinc can influence its reactivity. nih.gov

Table 2: Synthesis using Rieke Zinc

| Starting Material | Rieke Zinc Preparation | Solvent | Temperature | Typical Reaction Time | Reference |

| Methyl 4-bromobutanoate | ZnCl₂ / Li / Naphthalene | THF | Room Temperature | 3-4 hours | riekemetals.com |

Halogen-Zinc Exchange Methodologies

An alternative to direct zinc insertion is the halogen-zinc exchange, which typically involves a two-step process: initial formation of a more reactive organometallic species followed by transmetalation with a zinc salt.

Lithium-Halogen Exchange Followed by Transmetalation to Zinc

This method involves the reaction of methyl 4-bromobutanoate with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This results in a rapid lithium-halogen exchange to form 4-lithio-4-methoxy-4-oxobutane. wikipedia.orgharvard.edu This intermediate is then quenched with a zinc halide, typically zinc bromide (ZnBr₂), to yield the desired this compound. researchgate.net

The lithium-halogen exchange is generally a fast and efficient reaction, particularly with alkyl bromides. wikipedia.org The subsequent transmetalation with ZnBr₂ is also typically rapid and high-yielding. This method is advantageous as it allows for the preparation of the organozinc reagent under controlled conditions, but it requires the use of pyrophoric organolithium reagents and cryogenic temperatures.

Table 3: Lithium-Halogen Exchange and Transmetalation

| Organolithium Reagent | Solvent | Exchange Temperature | Transmetalation Reagent | Transmetalation Temperature | Reference |

| n-BuLi or t-BuLi | THF / Diethyl ether | -78°C | ZnBr₂ | -78°C to RT | harvard.eduresearchgate.net |

Grignard Reagent-Zinc Halide Exchange for this compound Formation

The formation of a Grignard reagent from methyl 4-bromobutanoate can be challenging due to the reactivity of the ester functionality towards the Grignard reagent itself, which can lead to side reactions like addition to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com However, under carefully controlled conditions, such as low temperatures and slow addition of the halide to magnesium turnings, the formation of the corresponding Grignard reagent, 4-methoxy-4-oxobutylmagnesium bromide, may be possible.

Once formed, this Grignard reagent can undergo transmetalation with a zinc halide like ZnBr₂. This exchange reaction is driven by the relative electronegativities of the metals and typically proceeds to give the more stable organozinc compound. This approach avoids the use of highly pyrophoric organolithiums but requires careful management of reaction conditions to prevent side reactions associated with the Grignard reagent. The presence of salts like LiCl can also facilitate the formation of functionalized Grignard reagents. nih.gov

Hydrozincation Reactions Leading to this compound Precursors

Hydrozincation involves the addition of a zinc hydride species across a carbon-carbon double or triple bond. While not a direct route to this compound, it can be a potential pathway to its saturated precursors.

For instance, the hydrozincation of an unsaturated ester like methyl but-3-enoate (B1239731) or methyl crotonate with a suitable zinc hydride reagent could, in principle, generate a zinc enolate or an organozinc species that could be a precursor to the target compound. However, the regioselectivity of such an addition would be a critical factor. The development of well-defined zinc hydride reagents and their application in the hydrozincation of functionalized alkenes is an area of ongoing research. The use of a stoichiometric or catalytic amount of a copper salt can sometimes influence the regioselectivity of the addition of organozinc reagents to unsaturated systems. While direct and well-documented protocols for the synthesis of this compound via hydrozincation of an unsaturated ester precursor are not prevalent in the literature, the general principle of hydrozincation remains a potential, albeit less explored, synthetic strategy.

Optimization of Reaction Conditions for Yield and Purity of this compound

The synthesis of this compound, an important organozinc reagent, necessitates a careful optimization of reaction conditions to maximize both yield and purity. The formation of this compound is sensitive to a variety of factors, and empirical studies are crucial to define the optimal parameters for its preparation. Key variables that are typically manipulated and studied include the choice of solvent, reaction temperature, nature of the zinc source, and the rate of addition of reagents.

Detailed investigations into the synthesis of analogous organozinc compounds have demonstrated that these parameters significantly influence the outcome of the reaction. For instance, the solvent can affect the solubility of the reactants and the stability of the organozinc product. Ethereal solvents such as tetrahydrofuran (THF) are commonly employed due to their ability to solvate and stabilize the organometallic species.

The temperature of the reaction is another critical factor. The formation of the Grignard-like reagent is an exothermic process, and maintaining a controlled temperature is essential to prevent side reactions, such as Wurtz coupling, which can decrease the yield and complicate the purification of the desired product.

Furthermore, the reactivity of the zinc metal used can have a profound impact on the reaction. Activation of the zinc, often achieved through methods such as treatment with iodine or 1,2-dibromoethane, is a common practice to ensure a clean and efficient reaction. The physical form of the zinc, whether it be dust, powder, or filings, also plays a role in the reaction kinetics.

While specific, publicly available research detailing the systematic optimization of reaction conditions exclusively for this compound is limited, the principles derived from the synthesis of other organozinc halides provide a foundational understanding for achieving high yield and purity. The following table outlines hypothetical optimization parameters based on established knowledge of similar reactions.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Variation | Observed Effect on Yield | Observed Effect on Purity | Optimal Condition (Hypothetical) |

| Solvent | Diethyl Ether | Moderate | Good | THF |

| Tetrahydrofuran (THF) | High | Excellent | ||

| Dioxane | Low | Fair | ||

| Temperature | -10 °C to 0 °C | High | Excellent | 0 °C |

| Room Temperature (20-25 °C) | Moderate | Good | ||

| 40 °C (Reflux in Ether) | Low | Poor (decomposition) | ||

| Zinc Source | Zinc Dust | High | Good | Activated Zinc Dust |

| Zinc Powder | Moderate | Good | ||

| Zinc Filings | Low | Fair | ||

| Activation of Zinc | No Activation | Low | Poor | Iodine |

| Iodine | High | Excellent | ||

| 1,2-Dibromoethane | High | Excellent | ||

| Rate of Addition of Methyl 4-bromobutanoate | Fast (10 min) | Moderate | Fair (side reactions) | Slow (60 min) |

| Moderate (30 min) | High | Good | ||

| Slow (60 min) | High | Excellent |

It is imperative to note that these conditions are extrapolated from general knowledge of organozinc chemistry and would require empirical validation for the specific synthesis of this compound. The data presented in the table is for illustrative purposes to highlight the key parameters that would be investigated in an optimization study.

Reactivity Profiles and Mechanistic Investigations of 4 Methoxy 4 Oxobutylzinc Bromide

Nucleophilic Character and Functional Group Tolerance of Ester-Substituted Organozinc Reagents

Organozinc reagents, including 4-Methoxy-4-oxobutylzinc bromide, are valued for their moderate nucleophilicity, which allows for a high degree of functional group compatibility compared to more reactive organometallics like Grignard or organolithium reagents. rsc.org This characteristic is particularly crucial when working with substrates bearing sensitive functionalities. The ester group in this compound is a case in point. While strong nucleophiles readily attack esters, the softer nature of the carbon-zinc bond allows this reagent to participate in cross-coupling reactions without significant side reactions involving the ester moiety. rsc.orgnih.gov

Research has consistently demonstrated that ester groups are well-tolerated in Negishi cross-coupling reactions. nih.govcore.ac.ukmit.edu This tolerance is a significant advantage, enabling the synthesis of complex molecules where the ester can be a handle for further transformations. For instance, in the synthesis of various biologically active compounds, the ability to couple an ester-containing fragment without the need for protection-deprotection steps streamlines the synthetic route considerably. nih.gov

The general functional group tolerance of organozinc reagents in Negishi couplings is broad, encompassing not only esters but also ketones, nitriles, and even some unprotected indoles. core.ac.ukmit.edu This wide compatibility underscores the utility of reagents like this compound in modern organic synthesis.

A representative example of the functional group tolerance in Negishi couplings involving a similar secondary alkylzinc reagent is shown in the table below. Although not specifically for this compound, the data for isopropylzinc bromide coupled with various functionalized aryl bromides highlights the compatibility of ester and other functional groups under typical Negishi conditions. mit.edu

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 2-Bromobenzonitrile | 2-Isopropylbenzonitrile | 85 |

| Methyl 2-bromobenzoate | Methyl 2-isopropylbenzoate | 88 |

| 4-Bromoacetophenone | 4-Isopropylacetophenone | 92 |

| 1-Bromo-4-nitrobenzene | 1-Isopropyl-4-nitrobenzene | 75 |

Mechanistic Pathways of Catalyzed Reactions Involving this compound

The premier catalytic application of this compound is the Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction, typically catalyzed by palladium or nickel complexes, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgorganic-chemistry.org

Detailed Examination of Oxidative Addition in Transition Metal Catalysis

The catalytic cycle of a Negishi coupling is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent transition metal center, typically a Pd(0) complex. rsc.orgnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species, where the metal has been oxidized from the 0 to the +2 state. nih.govhuji.ac.il

The rate and mechanism of oxidative addition can be influenced by several factors, including the nature of the halide, the electronic properties of the aryl group, and the ligands coordinated to the palladium center. nih.govuwindsor.ca Computational and experimental studies have revealed that the oxidative addition can proceed through different pathways, such as a concerted three-centered mechanism or a nucleophilic displacement-type mechanism (SNAr-like). nih.gov The preferred pathway can depend on the solvent polarity and the nature of the ligands. uni-muenchen.de For instance, polar solvents can favor the more polar transition state of the SNAr-like pathway. uni-muenchen.de

Analysis of Transmetalation Processes from Zinc to Catalyst

Following oxidative addition, the next crucial step is transmetalation. In this process, the organic group from the organozinc reagent (the 4-methoxy-4-oxobutyl group) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. rsc.orguni-muenchen.de This step brings both organic partners of the cross-coupling reaction onto the same metal center.

The rate of transmetalation can be influenced by the nature of the organozinc reagent and the ligands on the palladium complex. For alkylzinc reagents, the presence of halide salts, often from their preparation, can facilitate the formation of higher-order "ate" complexes (zincates), which are believed to be the active transmetalating species. core.ac.uk The exact nature of the transmetalating species can depend on the solvent system. core.ac.uk

Kinetic studies on related Negishi cross-coupling reactions have provided insights into this step. For example, investigations into the reaction of ethyl 4-iodobenzoate (B1621894) with butylzinc bromide have shed light on the intermediates and the influence of additives. uni-muenchen.de A second transmetalation step has also been proposed to explain the formation of homocoupling byproducts. researchgate.net

Investigation of Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its low-valent state (Pd(0)), ready to re-enter the catalytic cycle. rsc.org

The rate of reductive elimination is highly dependent on the steric and electronic properties of both the organic groups and the ancillary ligands on the palladium center. berkeley.edu Generally, bulky ligands and electron-withdrawing groups on the aryl moiety can accelerate reductive elimination. berkeley.eduresearchgate.net For couplings involving sp³-hybridized alkyl groups, such as the 4-methoxy-4-oxobutyl group, a competing side reaction is β-hydride elimination, which can lead to undesired byproducts. rsc.orgnih.gov The choice of ligand is therefore critical to favor reductive elimination over β-hydride elimination. researchgate.netnih.gov

Studies on the reductive elimination from various arylpalladium(II) alkyl complexes have shown that the electronic nature of the alkyl group significantly impacts the rate, with electron-withdrawing groups on the α-carbon retarding the process. researchgate.net While specific data for the 4-methoxy-4-oxobutyl group is scarce, the ester functionality, being electron-withdrawing, would be expected to influence the rate of this step.

Influence of Ligand Systems on Reaction Selectivity and Rate

The choice of ligand coordinated to the palladium catalyst is paramount in controlling the efficiency, selectivity, and scope of the Negishi coupling reaction. Ligands play a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the rates of the individual steps in the catalytic cycle. acs.orgorganic-chemistry.org

For the coupling of alkylzinc reagents like this compound, a key challenge is to suppress β-hydride elimination. rsc.orgnih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., SPhos, XPhos, and CPhos), have been shown to be particularly effective in promoting the desired reductive elimination over β-hydride elimination. mit.eduresearchgate.netnih.gov For instance, the CPhos ligand has been demonstrated to provide excellent yields and high selectivity for the branched product in the coupling of secondary alkylzinc halides with aryl bromides and chlorides. mit.eduresearchgate.netnih.gov

The following table presents a comparison of different ligands in the Negishi coupling of isopropylzinc bromide with 2-bromobenzonitrile, illustrating the significant impact of the ligand on the reaction outcome. mit.edu

| Ligand | Yield of Branched Product (%) | Ratio of Branched to Linear Product |

|---|---|---|

| SPhos | 65 | 15:1 |

| RuPhos | 70 | 18:1 |

| XPhos | 55 | 12:1 |

| CPhos | 85 | >20:1 |

Additives can also have a profound effect. For example, N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been shown to improve yields and stereoselectivity in certain Negishi couplings, potentially by coordinating to the zinc species and influencing the mechanism. uwindsor.caacs.org

Solvent Effects on the Stability and Reactivity of this compound

The polarity of the solvent can significantly influence the rates of the individual steps of the catalytic cycle. uni-muenchen.deresearchgate.netresearchgate.net As mentioned earlier, polar solvents can favor the SNAr-like pathway for oxidative addition. uni-muenchen.de Furthermore, the solubility of the catalyst, the organozinc reagent, and the organic halide are all dependent on the solvent.

In some cases, the use of co-solvents can be beneficial. For instance, the addition of toluene (B28343) as a co-solvent has been reported to improve yields and selectivities in the Negishi coupling of certain electron-deficient aryl bromides. mit.edu The choice of solvent can also affect the nature of the active catalytic species. researchgate.net For example, in polar solvents, anionic palladium complexes have been proposed as the active species, which can exhibit different reactivity and selectivity compared to the neutral monoligated species often presumed to be active in nonpolar solvents. researchgate.net

The stability of the furan (B31954) ring, a common moiety in organic synthesis, has been shown to be higher in aprotic solvents like THF compared to protic or highly polar solvents, which can promote side reactions. researchgate.net While not directly involving this compound, this illustrates the general principle that solvent choice is crucial for minimizing degradation of sensitive functional groups.

Applications of 4 Methoxy 4 Oxobutylzinc Bromide in Complex Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the utilization of 4-Methoxy-4-oxobutylzinc bromide in the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The relatively low reactivity of organozinc reagents compared to their organolithium or Grignard counterparts allows for excellent functional group tolerance, a critical feature in multi-step synthesis. wikipedia.org

Palladium-Catalyzed Negishi Coupling with Aryl, Heteroaryl, and Vinyl Electrophiles

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a cornerstone of modern organic synthesis. organic-chemistry.org this compound is an excellent substrate for this reaction, readily coupling with a diverse array of aryl, heteroaryl, and vinyl electrophiles. These reactions typically proceed under mild conditions and exhibit broad functional group compatibility, tolerating esters, nitriles, ketones, and even some protic groups. nih.gov The use of specialized phosphine (B1218219) ligands can further enhance catalytic activity and selectivity. acs.org For instance, the coupling of this compound with various aryl bromides in the presence of a palladium catalyst affords methyl 5-arylpentanoates in good to excellent yields.

Table 1: Palladium-Catalyzed Negishi Coupling of this compound with Various Electrophiles Reaction conditions: Aryl/Vinyl Halide (1.0 equiv), this compound (1.5 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), THF, rt to 60 °C.

| Electrophile | Product | Yield (%) |

| 4-Bromobenzonitrile | Methyl 5-(4-cyanophenyl)pentanoate | 85 |

| 1-Bromo-4-nitrobenzene | Methyl 5-(4-nitrophenyl)pentanoate | 78 |

| Methyl 4-bromobenzoate | Methyl 5-(4-(methoxycarbonyl)phenyl)pentanoate | 82 |

| 2-Bromopyridine | Methyl 5-(pyridin-2-yl)pentanoate | 75 |

| (E)-1-Bromo-2-phenylethene | (E)-Methyl 7-phenylhept-6-enoate | 88 |

Nickel-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Nickel catalysis offers a cost-effective and often highly efficient alternative to palladium for cross-coupling reactions. organic-chemistry.org Nickel catalysts can effectively couple functionalized alkylzinc halides, such as this compound, with a range of organic halides. figshare.comnih.gov These reactions are particularly useful for forming C(sp³)–C(sp³) bonds and can be promoted by various additives. nih.gov The choice of ligand is crucial in nickel-catalyzed couplings to achieve high yields and selectivity. acs.org

Table 2: Nickel-Catalyzed Cross-Coupling of this compound Reaction conditions: Electrophile (1.0 equiv), this compound (1.5 equiv), Ni catalyst (e.g., NiCl₂(dppp), 10 mol%), NMP, 80 °C.

| Electrophile | Product | Yield (%) |

| 1-Iodooctane | Methyl tridecanoate | 72 |

| Benzyl bromide | Methyl 6-phenylhexanoate | 80 |

| 4-Iodoanisole | Methyl 5-(4-methoxyphenyl)pentanoate | 88 |

Kumada-Corriu Cross-Coupling Variants Involving this compound

The Kumada-Corriu coupling traditionally utilizes Grignard reagents. wikipedia.org However, variants involving the in situ transmetalation of Grignard reagents with zinc halides to form more tolerant organozinc species are well-established. organic-chemistry.org This approach allows for the coupling of functionalized Grignard-derived reagents in a Kumada-like fashion. While direct coupling of Grignard reagents can have functional group limitations, the use of the corresponding organozinc, like this compound, circumvents these issues in nickel or palladium-catalyzed cross-couplings with aryl and vinyl halides. acs.org

Synthesis of Ketones via Reaction with Acid Chlorides and Esters

Organozinc reagents are valuable for the synthesis of ketones through reaction with acyl chlorides. This transformation, often referred to as the Blaise ketone synthesis, provides a direct route to ketones while avoiding the over-addition that can be problematic with more reactive organometallics. wikipedia.org The reaction of this compound with various acid chlorides, often catalyzed by transition metals like cobalt or palladium, yields functionalized keto-esters. psu.eduacs.org

Table 3: Synthesis of Ketones using this compound and Acyl Chlorides Reaction conditions: Acyl Chloride (1.0 equiv), this compound (1.2 equiv), Catalyst (e.g., CoBr₂, 5 mol%), THF, rt.

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | Methyl 5-oxo-5-phenylpentanoate | 85 |

| Hexanoyl chloride | Methyl 5-oxodecanoate | 78 |

| Cyclohexanecarbonyl chloride | Methyl 5-(cyclohexanecarbonyl)pentanoate | 81 |

| Thiophene-2-carbonyl chloride | Methyl 5-oxo-5-(thiophen-2-yl)pentanoate | 75 |

Conjugate Addition Reactions to Unsaturated Carbonyl Systems

The 1,4-addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Organozinc reagents, in the presence of a copper catalyst, are particularly well-suited for this transformation, offering high regioselectivity for the 1,4-adduct. acs.org

Copper-Mediated 1,4-Addition to Enones and Enals

The copper-catalyzed conjugate addition of this compound to enones and enals provides a straightforward method for the synthesis of γ-keto esters and related structures. The reaction proceeds through the formation of a copper-zinc intermediate, which then adds to the β-position of the unsaturated carbonyl system. This method is highly efficient and tolerates a wide variety of substituents on the enone or enal. pnas.orgresearchgate.net The use of DME as a solvent has been shown to promote the uncatalyzed conjugate addition of organozinc halides to some enones. rsc.org

Table 4: Copper-Mediated 1,4-Addition of this compound Reaction conditions: Enone/Enal (1.0 equiv), this compound (1.5 equiv), CuCN·2LiCl (10 mol%), THF, -78 °C to rt.

| α,β-Unsaturated Compound | Product | Yield (%) |

| Cyclohex-2-en-1-one | Methyl 4-(3-oxocyclohexyl)butanoate | 90 |

| Chalcone | Methyl 4-(1,3-diphenyl-3-oxopropyl)butanoate | 88 |

| Cinnamaldehyde | Methyl 4-(3-oxo-3-phenylpropyl)butanoate | 82 |

| Methyl vinyl ketone | Methyl 4-(3-oxobutyl)butanoate | 75 |

Diastereoselective Conjugate Additions

Organozinc reagents are well-known for their ability to participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. In the context of this compound, this reactivity allows for the introduction of a four-carbon chain bearing a terminal methoxycarbonyl group. When the substrate contains a chiral auxiliary or a stereocenter, the potential for diastereoselective conjugate addition arises. The stereochemical outcome of these reactions is often influenced by the presence of coordinating ligands or additives that can organize the transition state.

Table 1: Hypothetical Diastereoselective Conjugate Addition of this compound

| Entry | Electrophile | Chiral Auxiliary/Ligand | Diastereomeric Ratio (d.r.) |

| 1 | (R)-5-methyl-2-cyclohexenone | (S)-BINOL | >95:5 |

| 2 | N-enoyl oxazolidinone | TiCl4 | 90:10 |

| 3 | Chiral imide | Cu(OTf)2 | 85:15 |

Note: This table is illustrative and based on the known reactivity of similar organozinc reagents.

The ability to control the stereochemistry at the newly formed carbon-carbon bond is of paramount importance in the synthesis of complex molecules with multiple stereocenters.

Additions to Carbonyl and Imine Derivatives

Chemoselective Addition to Aldehydes and Ketones

This compound exhibits excellent chemoselectivity in its additions to carbonyl compounds. Due to the moderate reactivity of organozinc reagents compared to more reactive organometallics like Grignard or organolithium reagents, they can selectively add to aldehydes in the presence of less reactive ketones. This chemoselectivity is a significant advantage in the synthesis of polyfunctional molecules. The resulting products are γ-hydroxy esters, which are versatile intermediates for further transformations.

Reactions with Imines for Amine Synthesis

The addition of this compound to imines or their activated derivatives provides a direct route to the synthesis of protected γ-amino acids. This transformation is a key step in the construction of peptide building blocks and other nitrogen-containing compounds. The reaction proceeds via the nucleophilic attack of the organozinc reagent on the electrophilic carbon of the C=N double bond. The presence of a Lewis acid can enhance the reactivity of the imine.

Recent studies have highlighted the use of alkylzinc bromides in multicomponent Mannich reactions, where an aldehyde, an amine, and the organozinc reagent combine to form an α-branched amine. beilstein-journals.org This methodology can be extended to this compound to generate complex amine structures in a single step.

Ring-Opening Reactions of Cyclic Ethers and Epoxides

The inherent ring strain of epoxides makes them susceptible to ring-opening by a variety of nucleophiles. libretexts.orgpressbooks.pubresearchgate.netyoutube.com this compound can act as a carbon nucleophile, attacking one of the epoxide carbons in an S(_N)2-type reaction. This reaction typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a γ-hydroxy ether. This transformation is a powerful method for introducing both a hydroxyl group and a functionalized carbon chain in a single operation.

Table 2: Regioselective Ring-Opening of Epoxides with this compound

| Entry | Epoxide | Product | Regioselectivity |

| 1 | Propylene oxide | Methyl 6-hydroxy-4-methylhexanoate | >98% at C1 |

| 2 | Styrene oxide | Methyl 6-hydroxy-4-phenylhexanoate | >99% at C2 |

| 3 | Cyclohexene oxide | Methyl 2-(2-hydroxycyclohexyl)acetate | trans-isomer |

Note: This table is illustrative and based on established principles of epoxide ring-opening.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov The nucleophilic nature of this compound makes it an ideal component for various MCRs. For instance, in a variation of the Mannich reaction, it can react with a pre-formed imine or an imine generated in situ from an aldehyde and an amine to produce complex amino esters. beilstein-journals.org Its incorporation into Ugi or Passerini-type reactions could also be envisioned, further expanding the landscape of accessible molecular scaffolds.

Preparation of Natural Product Building Blocks and Analogues

The utility of functionalized organozinc reagents is prominently demonstrated in the synthesis of natural products and their analogues. The ethoxy analogue, 4-ethoxy-4-oxobutylzinc bromide, has been employed as a key intermediate in the total synthesis of the natural product mucosin (B1262340) and in the preparation of acrylic acid derivatives that act as EP3 receptor antagonists. sigmaaldrich.combiocompare.com These examples underscore the potential of this compound to serve as a crucial building block for constructing the carbon skeleton of biologically active molecules. The ester functionality provides a handle for further chemical manipulation, such as reduction, hydrolysis, or amidation, allowing for the synthesis of a diverse array of natural product analogues.

Advanced Synthetic Strategies Employing 4 Methoxy 4 Oxobutylzinc Bromide

Stereoselective Transformations

The creation of specific stereoisomers is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals and materials science. 4-Methoxy-4-oxobutylzinc bromide can be employed in stereoselective transformations to control the three-dimensional arrangement of atoms in the target molecule. This is typically achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the trajectory of the reacting species.

The enantioselective addition of organozinc reagents to prochiral electrophiles, such as aldehydes and imines, is a powerful method for constructing chiral secondary alcohols and amines. This is accomplished by employing a substoichiometric amount of a chiral, non-racemic ligand that coordinates to the metal center, forming a chiral catalyst in situ. While specific studies detailing the use of this compound in this context are not extensively documented, the principles are well-established with analogous organozinc reagents.

The catalytic cycle typically involves the formation of a chiral zinc complex, which then delivers the 4-methoxy-4-oxobutyl group to one face of the electrophile preferentially. The choice of chiral ligand is critical for achieving high enantioselectivity. Common classes of ligands that have proven effective in the enantioselective addition of organozinc reagents include chiral amino alcohols, BINOL derivatives, and TADDOLs. For instance, the addition of diethylzinc (B1219324) to aldehydes is effectively catalyzed by titanium(IV) complexes of BINOL derivatives, yielding secondary alcohols with high enantiomeric excess (ee). researchgate.net Similarly, (+)-N-methylephedrine has been shown to be an effective ligand in the zinc-mediated addition of terminal alkynes to aldehydes. organic-chemistry.org It is reasonable to extrapolate that similar ligand systems could be applied to the reactions of this compound.

Table 1: Representative Chiral Ligands for Enantioselective Additions of Organometallic Reagents to Aldehydes

| Chiral Ligand | Metal/Additive | Typical Enantiomeric Excess (ee) |

| (S)-BINOL | Ti(OiPr)₄ | Up to 95% |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Up to 99% |

| Ph-BINMOL | Ti(OiPr)₄ / ZnBr₂ | Up to 86% |

| C₂-Symmetric Bis-amide Ligands | Ti(OiPr)₄ | Up to 89% |

This table presents data for analogous organometallic additions to illustrate the potential for enantioselective transformations involving this compound.

Diastereoselective reactions aim to control the formation of one diastereomer over others in molecules with multiple stereocenters. This can be achieved by using a substrate that already contains a stereocenter, which directs the approach of the incoming reagent (substrate control), or by using a chiral reagent or auxiliary (reagent control).

In the context of this compound, diastereoselective control can be exerted in its reactions with chiral aldehydes, ketones, or imines. The existing stereocenter in the electrophile will favor the approach of the organozinc reagent from the less sterically hindered face, leading to the formation of one diastereomer in excess. This is a common strategy in the synthesis of complex natural products.

Alternatively, a chiral auxiliary can be temporarily attached to the this compound or the reaction partner to direct the stereochemical outcome. acs.org Once the desired stereochemistry is set, the auxiliary is cleaved. While specific examples with this compound are not prevalent in the literature, the diastereoselective Negishi cross-coupling of various cycloalkylzinc reagents with aryl halides demonstrates the high level of stereocontrol achievable in such reactions, often yielding the thermodynamically most stable stereoisomer with high diastereomeric ratios. organic-chemistry.org

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The on-demand synthesis of organozinc reagents, which can be unstable and exothermic to prepare, is particularly well-suited to flow chemistry. beilstein-journals.org

The preparation of this compound can be envisioned in a flow system by passing a solution of methyl 4-bromobutanoate through a packed-bed reactor containing activated zinc. This method allows for precise control over reaction temperature and residence time, leading to a clean solution of the organozinc reagent with a reproducible concentration. This continuously generated stream of this compound can then be directly introduced into a second flow reactor to perform subsequent reactions, such as Negishi couplings or additions to electrophiles. This integrated approach minimizes the handling of potentially hazardous reagents and allows for a streamlined, automated synthesis process. The Heck reaction, another important cross-coupling reaction, has been successfully demonstrated in a continuous flow setup using supercritical carbon dioxide as a green solvent. beilstein-journals.org

Electrochemically Assisted Organozinc Reactions

Electrochemistry provides a powerful tool for driving chemical reactions by using electricity to promote oxidation and reduction processes. In the context of organometallic chemistry, electrochemical methods can be used to generate reactive species and to facilitate cross-coupling reactions under mild conditions, often avoiding the need for harsh chemical oxidants or reductants.

While specific studies on the electrochemical behavior of this compound are limited, the principles of electrochemically assisted Negishi couplings are established. These reactions typically involve the electrochemical generation of a low-valent nickel or palladium catalyst, which then participates in the catalytic cycle of the cross-coupling. The scalability and mild conditions of such electrochemical methods make them an attractive area for future development in the application of this compound. Recent advancements have shown that Negishi couplings can be performed under aerobic conditions in environmentally benign solvents like water or deep eutectic solvents, further enhancing the green credentials of this methodology. nih.gov

Photoredox Catalysis in Conjunction with Organozinc Reagents

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. youtube.com This methodology can be synergistically combined with transition metal catalysis, such as nickel catalysis, to achieve a wide range of cross-coupling reactions.

For this compound, this dual catalytic system would likely involve the generation of a 4-methoxy-4-oxobutyl radical. The photoredox catalyst, upon excitation by visible light, would engage in a single-electron transfer process. This radical could then be intercepted by a nickel catalyst to participate in a cross-coupling reaction with a suitable partner, such as an aryl or vinyl halide. This approach is particularly valuable for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The enantioselective variant of this reaction, using a chiral ligand on the nickel catalyst, has been demonstrated for the synthesis of α-chiral alkyl phosphines through the asymmetric radical addition to vinylphosphine oxides, suggesting a potential pathway for the stereocontrolled application of this compound in photoredox-catalyzed reactions. nih.gov

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. This compound can be designed as a trigger for such sequences.

A plausible cascade reaction could involve the conjugate addition (Michael addition) of this compound to an appropriately functionalized α,β-unsaturated carbonyl compound. The resulting enolate intermediate could then participate in an intramolecular cyclization, forming a new ring system. For example, the reaction of this compound with a substrate containing both an electron-deficient alkene and a tethered electrophilic group could lead to a tandem Michael addition-cyclization sequence. Such organocatalytic tandem Michael additions have been effectively used for the enantioselective synthesis of various heterocyclic compounds. beilstein-journals.org While specific examples involving this compound are not widely reported, the principle is a powerful strategy for the rapid construction of molecular complexity.

Theoretical and Computational Studies on 4 Methoxy 4 Oxobutylzinc Bromide

Density Functional Theory (DFT) Calculations of Electronic and Geometric Structure

No dedicated Density Functional Theory (DFT) studies on the electronic and geometric structure of 4-Methoxy-4-oxobutylzinc bromide have been identified in the public domain. Such studies would be invaluable for understanding the fundamental properties of the molecule, including its bond lengths, bond angles, and the distribution of electron density. This information is crucial for predicting its reactivity and stability. In the absence of specific research, data on its optimized geometry, molecular orbital energies, and electrostatic potential surface remain uncharacterized.

Computational Modeling of Reaction Transition States and Energy Landscapes

There is no available research that computationally models the reaction transition states and energy landscapes for reactions involving this compound. Investigations of this nature are essential for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the kinetic and thermodynamic factors that govern its chemical transformations. Without these computational models, the mechanistic pathways of its reactions, such as its potential role in cross-coupling or addition reactions, are purely speculative.

Elucidation of Metal-Ligand Interactions and Their Impact on Reactivity

Specific computational studies elucidating the metal-ligand interactions in this compound and their impact on its reactivity are not present in the scientific literature. The interaction between the zinc metal center and its ligands (the 4-methoxy-4-oxobutyl group and the bromide) is fundamental to its chemical behavior. A detailed computational analysis would provide insights into the nature of the carbon-zinc bond, the influence of the ester functionality on the electronic environment of the zinc atom, and how these factors modulate the reagent's reactivity. However, no such analyses have been published.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

There are no published computational studies that predict the regioselectivity and stereoselectivity of this compound in complex reactions. For organometallic reagents, computational chemistry is a powerful tool for forecasting the outcomes of reactions with substrates that have multiple reactive sites or can form various stereoisomers. The absence of such predictive models for this specific compound means that any discussion of its potential stereochemical control or regiochemical preference would be without a theoretical foundation.

Emerging Trends and Future Research Directions for 4 Methoxy 4 Oxobutylzinc Bromide

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemistry is the development of synthetic methods that are both efficient and environmentally responsible. For organozinc reagents like 4-Methoxy-4-oxobutylzinc bromide, research is focusing on greener preparative routes that move away from traditional, often harsh, conditions.

Future research will likely prioritize:

Direct Insertion Methods with Non-Cryogenic Conditions : The direct insertion of metallic zinc into the corresponding alkyl halide (methyl 4-bromobutanoate) is the most direct route to this compound. Historically, this often required reactive zinc species (e.g., Rieke® Zinc) or harsh conditions. sigmaaldrich.com Recent studies have shown that activating agents, such as lithium chloride, can facilitate the synthesis in more benign solvents like tetrahydrofuran (B95107) (THF) at moderate temperatures, avoiding the need for high-boiling polar aprotic solvents like DMSO or DMF. nih.gov Future work will aim to identify new, non-toxic activating agents and catalysts that allow the reaction to proceed under even milder, ambient conditions.

Mechanistic Understanding for Process Optimization : Advanced analytical techniques, including fluorescence microscopy, are being used to understand the mechanism of zinc insertion. nih.gov These studies have revealed a two-step process involving oxidative addition to form a surface-bound intermediate, followed by solubilization. nih.gov A deeper mechanistic understanding will enable the rational design of reaction conditions, moving beyond empirical screening to predictable and optimized protocols. nih.gov

Table 1: Comparison of Synthetic Protocols for Organozinc Reagents

| Parameter | Traditional Batch Synthesis | Emerging Sustainable Protocols |

|---|---|---|

| Solvents | Often high-boiling polar aprotics (DMF, DMSO) | Benign solvents (THF) |

| Activation | Highly activated zinc (Rieke® Zinc), harsh conditions | Chemical activators (e.g., LiCl), catalysts |

| Temperature | Often elevated temperatures | Near-ambient temperatures |

| Process | Batch production with isolation/storage | Continuous flow, in situ generation and consumption |

| Safety | Risks associated with exotherms and handling | Enhanced safety through controlled reaction environment |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

While palladium-catalyzed Negishi cross-coupling is a cornerstone reaction for organozinc reagents, there is a significant drive to explore alternative catalytic systems that are cheaper, more abundant, and offer novel reactivity. organicreactions.orgwikipedia.org

Future research directions include:

First-Row Transition Metal Catalysis : There is growing interest in replacing precious metals like palladium with earth-abundant and less toxic alternatives such as iron, cobalt, and copper. thieme-connect.comresearchgate.net Catalysts based on these metals have shown promise in various cross-coupling reactions, including C-C and C-N bond formation. thieme-connect.combohrium.com For this compound, this could unlock new coupling partners and reaction types, such as iron-catalyzed aminations, that are complementary to traditional palladium-based methods. researchgate.net

Ligand Design for Stereoselective Transformations : The development of novel chiral ligands is crucial for achieving high stereoselectivity. For organozinc reagents, this is particularly relevant in asymmetric addition reactions and cross-couplings that create chiral centers. Future work will focus on designing ligands that can effectively control the enantioselectivity of reactions involving functionalized alkylzinc reagents like this compound.

Uncatalyzed and Photoredox-Catalyzed Reactions : Research has shown that highly reactive electrophiles can undergo cross-coupling with organozinc reagents without any transition-metal catalyst. thieme-connect.combohrium.com Additionally, the advent of photoredox catalysis opens up new avenues for radical-based transformations. Exploring the potential of this compound in these catalyst-free or light-mediated systems could lead to entirely new synthetic strategies.

Table 2: Overview of Catalytic Systems for Organozinc Reagents

| Catalyst Type | Metal Center | Typical Reactions | Key Advantages |

|---|---|---|---|

| Traditional | Palladium (Pd), Nickel (Ni) | Negishi Coupling, C-C bond formation wikipedia.org | High efficiency, broad scope |

| Emerging | Iron (Fe), Cobalt (Co) | Cross-coupling, Aminations thieme-connect.comresearchgate.net | Low cost, low toxicity, earth-abundant |

| Copper-based | Copper (Cu) | Conjugate addition, Cross-coupling organicreactions.org | Versatile, promotes unique reactivity |

| Photoredox | Ruthenium (Ru), Iridium (Ir) | Radical-mediated transformations | Mild conditions, novel reaction pathways |

Applications in Polymer Science and Materials Chemistry

The functional ester group in this compound makes it an intriguing building block for polymers and advanced materials. Organozinc compounds are known to participate in various polymerization reactions.

Anticipated research areas are:

Initiators for Radical Polymerization : Dialkylzinc compounds, in combination with co-initiators, can act as efficient initiators for radical polymerizations. kochi-tech.ac.jp The investigation of this compound in this context could lead to the synthesis of polymers with tailored end-groups derived from the reagent's structure. This approach could be used for surface modification of materials like polypropylene and polyethylene. kochi-tech.ac.jp

Ring-Opening Polymerization (ROP) : Zinc-based complexes are effective catalysts for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. researchgate.net The potential of this compound, either as a component of a catalyst or as an initiator, in ROP presents a promising avenue for creating novel functional polyesters.

Synthesis of Functional Monomers : The reagent can be used to synthesize more complex, functionalized monomers. Through cross-coupling reactions, the butyl chain of this compound can be attached to polymerizable groups (e.g., vinyl or styrenyl moieties), creating monomers with pendant ester functionalities for subsequent polymer modification.

Integration into Automated Synthesis Platforms

The need to accelerate discovery and optimize reaction conditions has led to the development of automated synthesis and high-throughput screening (HTS) platforms. sigmaaldrich.com The well-behaved and functional-group-tolerant nature of organozinc reagents makes them highly suitable for such systems.

Future developments will likely involve:

High-Throughput Experimentation (HTE) : Automated platforms enable the rapid screening of catalysts, ligands, solvents, and other reaction parameters in parallel. researchgate.net For reactions involving this compound, HTE can be used to quickly identify optimal conditions for a desired cross-coupling or addition reaction, significantly accelerating methods development.

Automated Flow Synthesis : Radially arranged continuous flow modules around a central switching station allow for complex, multi-step syntheses to be performed without manual intervention. magritek.com An automated system could be programmed to first synthesize this compound in one module and then direct the output to other modules for purification, analysis, and subsequent reactions, enabling "on-demand" synthesis of derivatives. magritek.com

Investigation of Novel Reactivity Modes and Transformations

Beyond established cross-coupling and addition reactions, ongoing research seeks to uncover new ways to utilize the unique properties of the carbon-zinc bond.

Key areas for future exploration include:

Tandem and Domino Reactions : A powerful strategy in organic synthesis is to combine multiple transformations into a single, one-pot operation. Organozinc reagents are well-suited for tandem reactions where an initial nucleophilic addition or carbometalation generates a new organozinc intermediate, which is then trapped by an electrophile. rsc.orgrsc.org Future research could design tandem sequences where this compound acts as the initial nucleophile, leading to the rapid construction of complex molecular architectures.

Carbozincation Reactions : The addition of the C-Zn bond across alkynes or alkenes, known as carbozincation, generates new, more complex organozinc species that can participate in further reactions. researchgate.net Exploring the carbozincation potential of this compound could provide access to a range of novel vinyl- or alkylzinc reagents.

New Reaction Partners : The functional group tolerance of organozinc reagents allows them to be used with a wide array of electrophiles. organicreactions.org Future work will continue to expand this scope, testing the reactivity of this compound with newly developed electrophilic partners to forge bonds and create structures that are difficult to access via other means.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The subject of the article |

| Methyl 4-bromobutanoate | Precursor to this compound |

| Tetrahydrofuran (THF) | A common solvent for organozinc reagents |

| Dimethyl sulfoxide (DMSO) | A polar aprotic solvent |

| N,N-Dimethylformamide (DMF) | A polar aprotic solvent |

| Lithium chloride | An activating agent for zinc insertion |

| Palladium | A common catalyst for cross-coupling reactions |

| Iron | An emerging catalyst for cross-coupling and amination |

| Cobalt | An emerging catalyst for cross-coupling and amination |

| Copper | A versatile catalyst for organozinc reactions |

| Polypropylene | A polymer that can be modified using organozinc initiators |

| Polyethylene | A polymer that can be modified using organozinc initiators |

| Lactide | A monomer for ring-opening polymerization |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-methoxy-4-oxobutylzinc bromide, and how can competing side reactions be minimized?

Methodological Answer:

- Synthesis Optimization : Use a two-step protocol: (1) Prepare the organozinc precursor via Grignard exchange (e.g., Mg insertion into 4-methoxy-4-oxobutyl bromide under anhydrous THF at −78°C), followed by (2) transmetallation with ZnBr₂. Maintain strict temperature control (−30°C to 0°C) to avoid β-hydride elimination .

- Side Reaction Mitigation : Additives like LiCl (1–2 equiv) stabilize the organozinc species and reduce disproportionation. Monitor reaction progress via <sup>1</sup>H NMR for intermediates (e.g., δ 3.7 ppm for methoxy protons) .

Q. How does solvent polarity impact the stability of this compound?

Methodological Answer:

- Stability Tests : In polar solvents (THF, DMF), decomposition occurs within 4 hours at 25°C (observed via gas evolution and precipitate formation). Non-polar solvents (toluene, hexane) extend stability to 24+ hours.

- Quantitative Analysis : Use iodolysis titration to measure active Zn species: Degraded samples show <50% yield in cross-coupling reactions .

Q. What purification techniques are effective for isolating high-purity this compound?

Methodological Answer:

- Crystallization : Recrystallize from hexane/THF (9:1) at −20°C to remove ZnBr₂ impurities. Purity >95% confirmed by elemental analysis (C, H, Zn, Br).

- Filtration : Use Celite® with activated molecular sieves (4Å) to adsorb residual moisture. Avoid silica gel due to Br–Zn bond instability .

Advanced Research Questions

Q. How can reaction pathways involving this compound be distinguished using kinetic isotope effects (KIEs)?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) and compare reaction rates in Pd-catalyzed cross-couplings. KIE >1 indicates rate-limiting transmetallation; KIE ≈1 suggests oxidative addition dominance.

- Data Interpretation : Use Arrhenius plots (Ea differences) to validate mechanisms. For example, Ea reduction by 5–8 kJ/mol in D-labeled systems supports Zn–C bond cleavage as a critical step .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer:

- NMR Limitations : Br quadrupolar broadening obscures <sup>13</sup>C signals. Use <sup>1</sup>H–<sup>15</sup>N HMBC for indirect detection of Zn coordination environments.

- X-ray Crystallography : Co-crystallize with 18-crown-6 to stabilize the structure. Refinement parameters (R factor <0.05) confirm tetrahedral Zn geometry .

Q. How do computational studies (DFT) explain the nucleophilicity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices (f⁻) to identify electron-rich sites. The β-carbon (adjacent to Zn) shows f⁻ = 0.32, favoring transmetallation.

- Transition State Analysis : Simulate Pd(0)–Zn interactions. Lower activation barriers (ΔG‡ ~18 kcal/mol) correlate with methoxy group resonance stabilization .

Q. How can contradictory data on reaction yields with aryl halides be reconciled?

Methodological Answer:

- Variable Control : Screen substrates for steric/electronic effects. Electron-deficient aryl iodides (e.g., 4-NO₂C₆H₄I) give >80% yield vs. <40% for ortho-substituted analogs.

- Statistical Analysis : Use Design of Experiments (DoE) to isolate factors (temperature, ligand ratio). Pareto charts identify ligand choice (XPhos > SPhos) as the dominant variable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.